molecular formula C14H18N2O2 B14067266 4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate CAS No. 63539-19-5

4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate

Cat. No.: B14067266
CAS No.: 63539-19-5
M. Wt: 246.30 g/mol
InChI Key: UOPMTEVJMSXDMO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate typically involves the reaction of appropriate aldehydes or ketones with hydrazides. One common method includes the condensation of 4-formylphenyl cyclohexanecarboxylate with hydrazine hydrate under reflux conditions in an organic solvent such as ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired hydrazone product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to induce apoptosis through the intrinsic apoptotic pathway. This involves changes in mitochondrial membrane potential, leading to the activation of caspase-9 and caspase-3, which are key enzymes in the execution phase of apoptosis .

Comparison with Similar Compounds

Uniqueness: 4-(Hydrazinylidenemethyl)phenyl cyclohexanecarboxylate stands out due to its unique structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to form stable hydrazone linkages makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

CAS No.

63539-19-5

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

(4-methanehydrazonoylphenyl) cyclohexanecarboxylate

InChI

InChI=1S/C14H18N2O2/c15-16-10-11-6-8-13(9-7-11)18-14(17)12-4-2-1-3-5-12/h6-10,12H,1-5,15H2

InChI Key

UOPMTEVJMSXDMO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C=NN

Origin of Product

United States

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